molecular formula C15H10N4O3S B7627863 2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}benzoic acid

2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}benzoic acid

Cat. No.: B7627863
M. Wt: 326.3 g/mol
InChI Key: JABMCVHPFPTVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}benzoic acid is an organic compound that features a unique combination of a pyridine ring, a thiadiazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}benzoic acid typically involves the formation of the thiadiazole ring followed by its attachment to the pyridine and benzoic acid moieties. One common method involves the cyclization of a hydrazine derivative with a carbon disulfide derivative to form the thiadiazole ring. This intermediate is then reacted with a pyridine derivative and a benzoic acid derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}benzoic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}benzoic acid is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3S/c20-12(10-3-1-2-4-11(10)14(21)22)17-15-19-18-13(23-15)9-5-7-16-8-6-9/h1-8H,(H,21,22)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABMCVHPFPTVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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